molecular formula C17H14N2OS2 B5757457 8-allyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

8-allyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B5757457
M. Wt: 326.4 g/mol
InChI Key: IJMQQFJWUWUEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-allyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a heterocyclic organic molecule that contains a fused ring system, which makes it an interesting target for synthesis and study.

Mechanism of Action

The mechanism of action of 8-allyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in various cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the replication of certain viruses, such as the hepatitis C virus (HCV).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to modulate various signaling pathways that are involved in inflammation, cell proliferation, and apoptosis. It has also been shown to induce cell cycle arrest and promote cell death in cancer cells. Additionally, this compound has been found to reduce oxidative stress and protect against DNA damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-allyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is its relatively simple synthesis method, which allows for the production of large quantities of the compound. It also exhibits good stability and solubility in various solvents, making it suitable for use in various biological assays. However, one of the limitations of this compound is its low water solubility, which can hinder its bioavailability and limit its therapeutic potential.

Future Directions

There are several future directions for the study of 8-allyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one. One area of interest is the development of more potent and selective analogs of this compound, which could have improved therapeutic efficacy and reduced toxicity. Another area of research is the investigation of the molecular targets and mechanisms of action of this compound, which could provide insights into its therapeutic potential. Additionally, the use of this compound in combination with other drugs or therapies could be explored as a way to enhance its efficacy and reduce resistance.

Synthesis Methods

The synthesis of 8-allyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves the reaction of 2-naphthoic acid, thiourea, and allyl bromide in the presence of a base. The reaction proceeds through a multi-step process, which includes the formation of an intermediate product, followed by cyclization and elimination reactions. The final product is obtained in good yield and purity, making it suitable for further studies.

Scientific Research Applications

The potential therapeutic applications of 8-allyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one have been explored in various scientific studies. This compound has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.

Properties

IUPAC Name

13-prop-2-enyl-14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c1-2-9-19-16(20)13-12-8-7-10-5-3-4-6-11(10)14(12)22-15(13)18-17(19)21/h2-6H,1,7-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMQQFJWUWUEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(NC1=S)SC3=C2CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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